4-methyl-5-phenyl-N-(pyridin-4-yl)thiophene-2-carboxamide
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Overview
Description
4-methyl-5-phenyl-N-(pyridin-4-yl)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 4-methyl-5-phenyl-N-(pyridin-4-yl)thiophene-2-carboxamide involves several steps. One common method includes the use of Suzuki-Miyaura coupling reactions, which are widely applied for carbon-carbon bond formation. The process typically involves the reaction of a boronic acid with a halogenated thiophene derivative in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran.
For industrial production, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity .
Chemical Reactions Analysis
4-methyl-5-phenyl-N-(pyridin-4-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.
Scientific Research Applications
4-methyl-5-phenyl-N-(pyridin-4-yl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 4-methyl-5-phenyl-N-(pyridin-4-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, as a succinate dehydrogenase inhibitor, it binds to the enzyme’s active site, disrupting the electron transport chain and inhibiting cellular respiration in target organisms . This interaction is facilitated by hydrogen bonding and hydrophobic interactions between the compound and the enzyme’s amino acid residues .
Comparison with Similar Compounds
4-methyl-5-phenyl-N-(pyridin-4-yl)thiophene-2-carboxamide can be compared with other thiophene derivatives such as:
4-methyl-2-phenyl-N-(pyridin-2-yl)thiazole-5-carboxamide: This compound also exhibits biological activity but differs in its thiazole ring structure.
N-(3-hydroxyphenyl)-4-methyl-2-phenylthiazole-5-carboxamide: Known for its c-Met inhibitory activity, this compound has distinct structural features that differentiate it from the thiophene derivative.
The uniqueness of this compound lies in its specific substitution pattern and its potential as a succinate dehydrogenase inhibitor, which is not commonly observed in other similar compounds .
Properties
IUPAC Name |
4-methyl-5-phenyl-N-pyridin-4-ylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS/c1-12-11-15(17(20)19-14-7-9-18-10-8-14)21-16(12)13-5-3-2-4-6-13/h2-11H,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJEMDDWBYJFBLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)NC2=CC=NC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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